2-Methylhexacosane

概要

説明

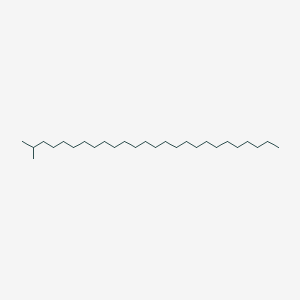

2-メチルヘキサコサンは、分子式C₂₇H₅₆を持つ飽和炭化水素です。これは、ヘキサコサン鎖の第2炭素にメチル基が結合していることを特徴とする長鎖アルカンです。 この化合物は、昆虫フェロモンにおける役割で注目されており、いくつかの昆虫種の表皮に含まれ、交尾行動や攻撃性に影響を与えていることが分かっています .

作用機序

2-メチルヘキサコサンが、特に生物系において効果を発揮するメカニズムは、特定の受容体や酵素との相互作用を伴います。昆虫では、嗅覚受容体に結合してフェロモンとして働き、交尾や攻撃性などの行動反応を引き起こします。関与する分子経路には、多くの場合、行動や生理学的状態の変化につながるシグナル伝達メカニズムが含まれます。

類似の化合物との比較

2-メチルヘキサコサンは、ヘキサコサンなどの他の長鎖アルカンと比較することができます:

ヘキサコサン: メチル基がなく、生物学的相互作用における特異性が低くなっています。

2-メチルオクタコサン: 構造は似ていますが、炭素鎖が長く、物理的性質と生物学的活性を変化させています。

2-メチルトリアコンタン: さらに長い鎖で、化学的および物理的特性がさらに変化しています。

2-メチルヘキサコサンの独自性は、特定の鎖長とメチル化パターンにあり、アナログと比較して、異なる物理的性質と生物学的活性を付与します。

生化学分析

Biochemical Properties

2-Methylhexacosane plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the growth of tumor cells by interfering with the epidermal growth factor receptor (EGFR) pathway and reducing the expression of EGFR on cancer cells . This compound also has antidiabetic properties, which may be due to its ability to regulate glucose levels through inhibition of protein synthesis and stimulation of insulin release from pancreatic β-cells .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It interferes with the EGFR pathway, which is crucial for cell growth and proliferation . By reducing the expression of EGFR on cancer cells, this compound can inhibit tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It interferes with the EGFR pathway, leading to a decrease in EGFR expression on cancer cells . This can result in the inhibition of tumor growth.

準備方法

合成経路と反応条件: 2-メチルヘキサコサンの合成は、通常、長鎖アルカンのアルキル化によって行われます。一般的な方法の1つは、フリーデル・クラフツアルキル化で、ヘキサコサンをメチル化剤と反応させ、塩化アルミニウム(AlCl₃)などのルイス酸触媒の存在下で反応させます。反応条件は、通常、不活性雰囲気と制御された温度を必要とし、目的の位置で選択的なメチル化を確実に行う必要があります。

工業的製造方法: 2-メチルヘキサコサンの工業的製造には、不飽和前駆体の触媒水素化または石油化学原料の使用が含まれる場合があります。このプロセスには、一般的に蒸留と精製工程が含まれ、目的の化合物を高純度で分離します。大規模製造方法は、費用対効果が高く効率的なものになるように設計されており、多くの場合、連続フロー反応器と高度な分離技術が使用されます。

化学反応解析

反応の種類: 2-メチルヘキサコサンは、主にアルカンに特徴的な反応、例えば:

酸化: 強い酸化条件下では、カルボン酸またはケトンに変換されます。

還元: すでに完全に飽和していますが、不純物または不飽和の汚染物質は、水素化によって還元することができます。

置換: ハロゲン化反応、特に塩素化と臭素化は、UV光下またはラジカル開始剤の存在下で起こります。

一般的な試薬と条件:

酸化: 酸性条件下で過マンガン酸カリウム(KMnO₄)またはクロム酸(H₂CrO₄)

還元: パラジウムまたは白金触媒を用いた水素ガス(H₂)

置換: アゾビスイソブチロニトリル(AIBN)などのUV光またはラジカル開始剤を用いた塩素(Cl₂)または臭素(Br₂)

生成される主な生成物:

酸化: 反応条件に応じて、カルボン酸またはケトン

還元: 不純物が存在する場合、純粋な2-メチルヘキサコサン

置換: 2-クロロヘキサコサンまたは2-ブロモヘキサコサンなどのハロゲン化誘導体

科学研究への応用

2-メチルヘキサコサンは、科学研究において多様な応用があります:

化学: 長鎖炭化水素とその反応を研究するためのモデル化合物として使用されます。

生物学: 特にフェロモン研究において、昆虫の行動研究に役割を果たしています。

医学: 疎水性のため、ドラッグデリバリーシステムにおける可能性が調査されています。

産業: 安定性と疎水性のために、潤滑油、ワックス、コーティングの製剤に使用されています。

化学反応の分析

Types of Reactions: 2-Methylhexacosane primarily undergoes reactions typical of alkanes, such as:

Oxidation: Under strong oxidizing conditions, it can be converted to carboxylic acids or ketones.

Reduction: Although already fully saturated, any impurities or unsaturated contaminants can be reduced using hydrogenation.

Substitution: Halogenation reactions, particularly chlorination and bromination, can occur under UV light or in the presence of radical initiators.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.

Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.

Substitution: Chlorine (Cl₂) or bromine (Br₂) with UV light or radical initiators like azobisisobutyronitrile (AIBN).

Major Products Formed:

Oxidation: Carboxylic acids or ketones depending on the reaction conditions.

Reduction: Pure this compound if impurities are present.

Substitution: Halogenated derivatives such as 2-chlorohexacosane or 2-bromohexacosane.

科学的研究の応用

Antidiabetic and Anticancer Properties

Recent studies have highlighted the antidiabetic and anticancer activities of 2-methylhexacosane when derived from plant extracts. For instance, in research involving Santolina chamaecyparissus, it was identified as a major constituent responsible for significant inhibition of the enzyme α-glucosidase, which is crucial for managing diabetes. The extract demonstrated an IC50 value comparable to standard antidiabetic drugs like acarbose . Additionally, its effect on the expression of the EGFR protein in breast cancer cells suggests potential anticancer properties .

Antimicrobial Activity

This compound has been reported to exhibit antimicrobial properties, making it a candidate for developing new antibacterial agents. It has shown effectiveness against various pathogens, thus supporting its use in pharmaceutical applications .

Insect Pheromones

This compound has been identified as an insect pheromone, particularly in the cuticle of certain insects like Myrmecophilus dasystomus. Its role in chemical communication among insects opens avenues for research into pest control strategies using pheromone traps or repellents .

Environmental Applications

The presence of this compound in various plant species indicates its role in ecological interactions. Its potential as a biodegradable compound can be explored in environmental science, particularly in studies focused on pollution reduction and bioremediation processes.

Industrial Applications

Due to its chemical stability and non-polar nature, this compound can be utilized in various industrial applications including:

- Lubricants : Its long-chain structure provides excellent lubrication properties.

- Cosmetics : Used as an emollient or thickening agent in personal care products.

Data Table: Applications of this compound

Case Study 1: Antidiabetic Activity

In a study focusing on Santolina chamaecyparissus, this compound was isolated and evaluated for its antidiabetic activity. The extract containing this compound showed significant inhibition of α-glucosidase, indicating its potential use in managing diabetes mellitus .

Case Study 2: Antimicrobial Properties

Research conducted on various plant extracts containing this compound revealed its antibacterial effects. The compound was tested against multiple bacterial strains, demonstrating notable efficacy that supports its use in developing natural antimicrobial agents .

Case Study 3: Insect Communication

Investigations into the role of this compound as an insect pheromone have provided insights into its function in mating behaviors among certain species. This understanding can lead to innovative pest management solutions based on pheromone traps .

類似化合物との比較

2-Methylhexacosane can be compared with other long-chain alkanes such as:

Hexacosane: Lacks the methyl group, making it less specific in biological interactions.

2-Methyloctacosane: Similar structure but with a longer carbon chain, affecting its physical properties and biological activity.

2-Methyltriacontane: Even longer chain, further altering its chemical and physical characteristics.

The uniqueness of this compound lies in its specific chain length and methylation pattern, which confer distinct physical properties and biological activities compared to its analogs.

生物活性

2-Methylhexacosane, a long-chain hydrocarbon with the chemical formula CH, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to explore its properties, mechanisms of action, and potential applications in medicine and industry.

This compound is classified as a straight-chain alkane and is part of the class of compounds known as cuticular hydrocarbons. These compounds are primarily found in the waxy layers of plants and insects, serving protective roles against environmental stressors. Its structure contributes to its hydrophobic nature, making it an interesting candidate for various biological studies.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . A study highlighted its effectiveness in inhibiting microbial growth, suggesting potential applications in developing natural preservatives or antimicrobial agents . The compound's ability to disrupt microbial membranes may be a key mechanism behind its activity.

Antidiabetic Effects

This compound has been associated with antidiabetic effects , particularly through its role in inhibiting α-glucosidase activity. In a study involving extracts from Santolina chamaecyparissus, which contains this compound, the compound demonstrated significant inhibition of this enzyme, comparable to standard antidiabetic drugs . This suggests that it may help manage blood sugar levels by slowing carbohydrate absorption.

Anticancer Potential

The anticancer properties of this compound have also been explored. In vitro studies showed that extracts containing this compound could downregulate the expression of the Epidermal Growth Factor Receptor (EGFR) in breast cancer cell lines (MCF7), indicating a potential role in cancer therapy . The mechanism appears to involve modulation of signaling pathways related to cell proliferation and survival.

Research Findings Summary

Case Study 1: Antidiabetic Activity

In a controlled experiment, extracts containing this compound were administered to diabetic rat models. The results indicated a significant reduction in fasting blood glucose levels by approximately 53%, alongside an increase in serum insulin levels by about 22% . This supports the hypothesis that this compound may enhance insulin sensitivity or secretion.

Case Study 2: Cancer Cell Line Studies

In vitro studies on MCF7 cells treated with extracts rich in this compound showed a marked decrease in cell viability and proliferation rates. The expression levels of pro-survival genes were significantly downregulated, suggesting that this compound might induce apoptosis in cancer cells .

特性

IUPAC Name |

2-methylhexacosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H56/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(2)3/h27H,4-26H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEBPORIYFVRVCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166044 | |

| Record name | 2-Methylhexacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methylhexacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1561-02-0 | |

| Record name | 2-Methylhexacosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1561-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylhexacosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylhexacosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLHEXACOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H75543DI44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylhexacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

49 - 50.5 °C | |

| Record name | 2-Methylhexacosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032661 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: In what plant species has 2-methylhexacosane been identified, and what does its presence suggest?

A: this compound has been found in the leaf epicuticular wax of Morettia phillaeana [], a plant native to Sudan. This suggests a potential role in protecting the plant from environmental stressors, such as drought and UV radiation, as epicuticular waxes are known to play a crucial role in these processes. Additionally, it has been identified in the essential oils of various rose (Rosa hybrida) cultivars and their gamma-irradiated mutants []. Its presence, alongside other volatile compounds, contributes to the unique aroma profiles of these roses, impacting their attractiveness and potential applications in perfumery.

Q2: Can you provide the structural characterization of this compound?

A2: this compound is a branched-chain alkane with the following characteristics:

- Spectroscopic data: While specific spectroscopic data may vary depending on the technique used, this compound would exhibit characteristic peaks in techniques like Gas Chromatography–Mass Spectrometry (GC-MS), which is commonly used for its identification and quantification in complex mixtures [, , , , ].

Q3: What is the significance of this compound being identified through GC-MS analysis?

A: The identification of this compound through GC-MS analysis is significant for several reasons. First, GC-MS is a powerful technique for separating and identifying individual components within complex mixtures, such as plant extracts [, , , , ]. This allows researchers to pinpoint the presence of specific compounds like this compound even when present in small quantities alongside numerous other compounds. Second, GC-MS provides information not only on the presence but also on the relative abundance of this compound compared to other components in the sample. This quantitative information is valuable for understanding the potential biological or ecological significance of this compound within the studied system.

Q4: Has this compound shown potential in any pharmaceutical applications?

A: While research on this compound is ongoing, one study highlighted its presence in Lepidium sativum (Garden Cress) seed oil []. This oil, rich in gamma-tocopherol, showed promising results in mitigating testicular oxidative injury and inflammation in diabetic mice, though the specific role of this compound in these effects was not investigated. This finding suggests potential avenues for future research exploring its possible therapeutic properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。